molecular formula C27H45NO3 B035578 N-oleylhomovanillamide CAS No. 107512-56-1

N-oleylhomovanillamide

Cat. No.: B035578
CAS No.: 107512-56-1
M. Wt: 431.7 g/mol
InChI Key: PCZMUTQYZKAXBW-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oleylhomovanillamide (chemical formula: C₂₇H₄₅NO₃; CAS: 107512-56-1) is a synthetic amide derivative of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) conjugated with an oleyl (C18:1) chain via an amide bond. It is structurally characterized by a vanillyl moiety (3-methoxy-4-hydroxyphenyl) linked to an oleyl group, conferring both lipophilic and bioactive properties. Synonyms include NE 28345, N-oleyl-4-hydroxy-3-methoxyphenylacetamide, and (Z)-4-hydroxy-3-methoxy-N-9-octadecenylbenzeneacetamide .

Properties

CAS No.

107512-56-1

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10-

InChI Key

PCZMUTQYZKAXBW-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Synonyms

N-oleylhomovanillamide
N-oleylhomovanillamide, (E)-isomer
NE 28345
NE-28345

Origin of Product

United States

Preparation Methods

The synthesis of NE-28345 involves the reaction of oleylamine with homovanillic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

Scientific Research Applications

NE-28345 has been extensively studied for its anti-inflammatory properties. It has shown significant activity in reducing edema and leukocyte migration in various animal models. Additionally, it has been found to block human platelet aggregation induced by arachidonate or platelet-activating factor (PAF), making it a potential candidate for treating inflammatory diseases .

In the field of medicine, NE-28345 has been explored for its potential use in treating conditions such as arthritis and other inflammatory disorders. Its unique mechanism of action, which does not involve the suppression of arachidonic acid metabolism, sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

NE-28345 exerts its effects through multiple pathways. It inhibits leukocyte migration and reduces edema without suppressing prostanoid synthesis. It also blocks platelet aggregation induced by arachidonate or PAF but does not inhibit mammalian cyclooxygenase or thromboxane synthetase. This unique mechanism of action suggests that NE-28345 acts through additional pathways beyond those targeted by conventional NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Oleylhomovanillamide belongs to a class of fatty acid amides with vanilloid or phenylacetamide motifs. Below is a comparative analysis with three analogous compounds: Oleyl Hydroxamic Acid, N-Arachidonoylvanillamide, and Capsaicin.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Applications LogP* (Predicted) Solubility (mg/mL)
This compound C₂₇H₄₅NO₃ Oleyl chain, vanillyl moiety, amide Transdermal delivery, anti-inflammatory 8.2 <0.1 (in water)
Oleyl Hydroxamic Acid C₁₈H₃₅NO₂ Oleyl chain, hydroxamic acid Metal chelation, anti-cancer 7.5 0.3 (in ethanol)
N-Arachidonoylvanillamide C₂₄H₃₇NO₃ Arachidonoyl chain, vanillyl moiety TRPV1 agonist, analgesic 9.1 <0.05 (in water)
Capsaicin C₁₈H₂₇NO₃ Vanillyl moiety, alkylamide Pain relief (TRPV1 activation) 3.8 0.001 (in water)

*LogP values estimated using ChemAxon software.

Key Findings:

Lipophilicity: this compound (LogP ~8.2) is more lipophilic than capsaicin (LogP ~3.8) due to its longer unsaturated oleyl chain, enhancing membrane permeability . N-Arachidonoylvanillamide (LogP ~9.1) exceeds this compound in lipophilicity, attributed to its polyunsaturated arachidonoyl chain, which may improve receptor binding but reduce stability .

Bioactivity :

  • Unlike capsaicin, which directly activates TRPV1 receptors, this compound exhibits indirect anti-inflammatory effects by modulating lipid mediators (e.g., prostaglandins) .
  • Oleyl Hydroxamic Acid, while structurally similar, lacks the vanillyl group and instead chelates metals (e.g., iron), showing divergent applications in oncology .

Stability :

  • This compound’s amide bond confers greater hydrolytic stability compared to ester-linked vanilloid derivatives (e.g., capsaicin derivatives), making it suitable for prolonged topical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.